

# Efficacy and Key Characteristics Comparison

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## Compound Focus: RSV-IN-4

CAS No.: 862825-89-6

Cat. No.: S2821221

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The table below summarizes the core efficacy data and characteristics of both prophylactic antibodies.

Feature	Nirsevimab	Palivizumab
RSV Hospitalization Reduction	72.5% - 90.9% (clinical trials & real-world) [1] [2] [3]	45% - 55% (pivotal trials) [4] [5] [6]
ICU Admission Reduction	No PICU admissions in one real-world study [7]	57% reduction (secondary endpoint) [5]
Mechanism of Action	Long-acting monoclonal antibody targeting the RSV F protein [1] [2]	Monoclonal antibody targeting the RSV F protein [5] [8]
Dosing Regimen	Single dose per RSV season [1] [2]	5 monthly doses per RSV season [4] [5]
Approved Population	All infants during first RSV season; specific children in second season [2]	High-risk infants (e.g., prematurity, BPD, CHD) [5] [8]
Real-World Effectiveness (RWE)	72.5% - 89.5% (2024-2025 season data) [1] [7]	58% (adjusted, test-negative design study) [9]

## Experimental Protocols and Key Studies

Understanding the experimental design behind the data is critical for scientific evaluation.

- **Nirsevimab Efficacy Trials**

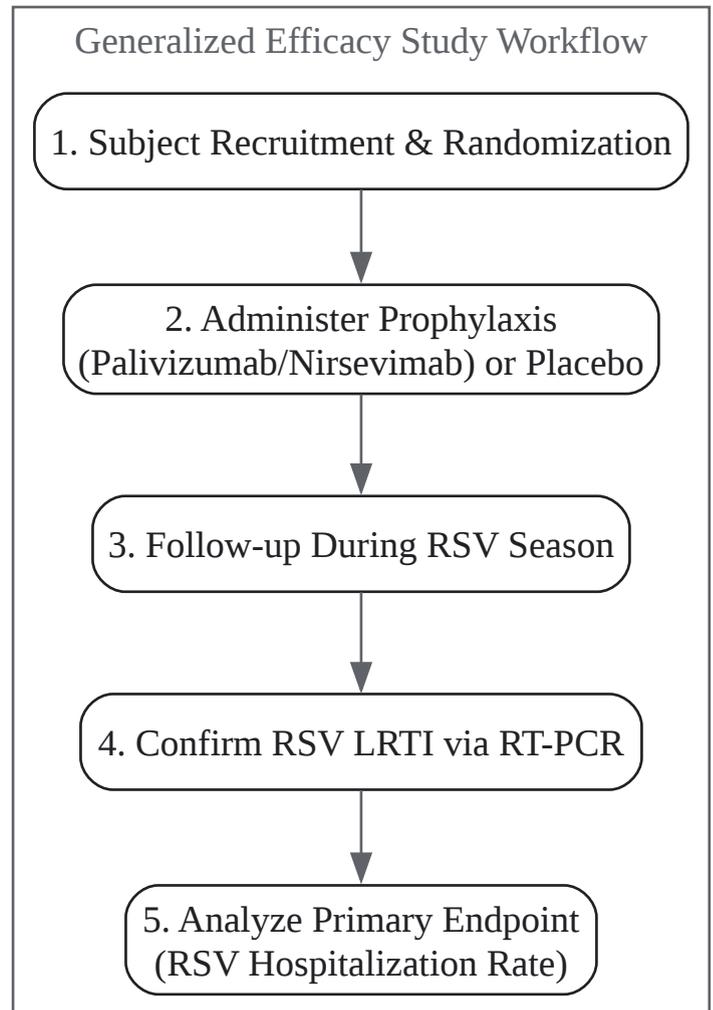
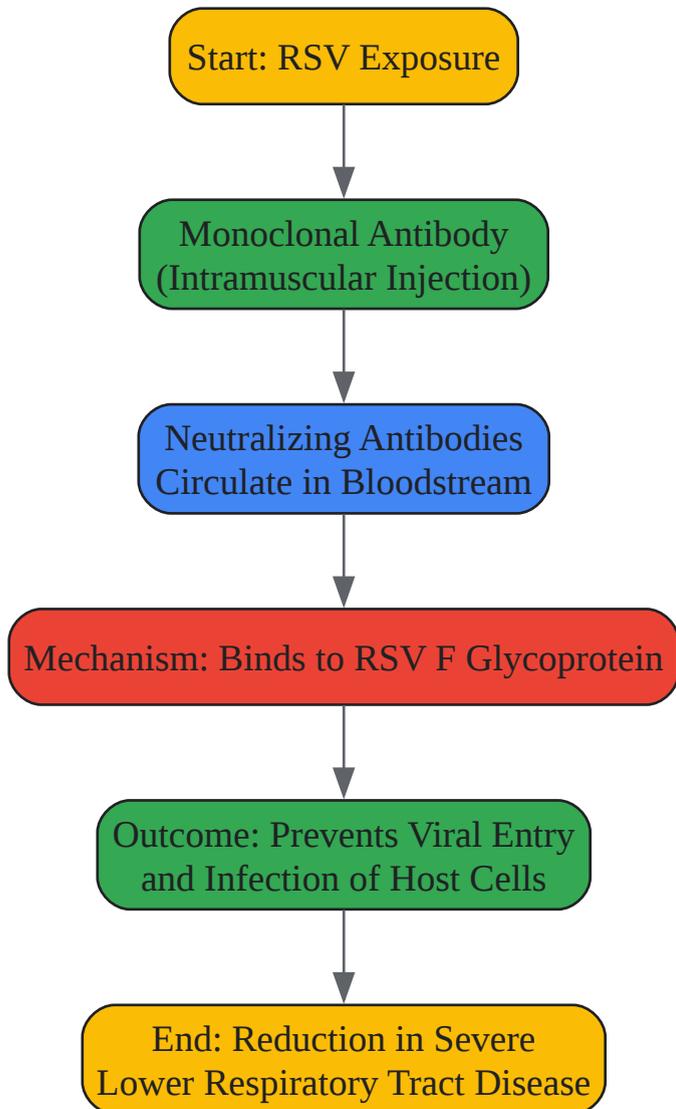
- **Study Design:** The efficacy data (75%-90.9%) primarily comes from **randomized, placebo-controlled, double-blind trials** [1] [2] [3]. Infants born during or entering their first RSV season received a single intramuscular injection of nirsevimab or a placebo.
- **Primary Endpoint:** The percentage of participants with **RSV-associated medically attended lower respiratory tract infection (MA-LRTI)** up to 150 days post-dosing. RSV infection was confirmed via **reverse transcription polymerase chain reaction (RT-PCR)** [1] [3].
- **Real-World Studies:** Recent 2024-2025 season studies (e.g., in Italy) used **test-negative case-control** and **screening method** designs. These studies matched hospitalized, RSV-positive infants (cases) with RSV-negative controls to estimate effectiveness in routine clinical practice [1] [7].

- **Palivizumab Pivotal Trials**

- **IMpact-RSV Study:** This was a **multicenter, randomized, double-blind, placebo-controlled trial** [4] [5]. High-risk infants (premature  $\leq 35$  weeks or with BPD) were randomized to receive five monthly intramuscular injections of palivizumab (15 mg/kg) or placebo.
- **Primary Endpoint:** **Hospitalization for confirmed RSV infection** over 150 days of follow-up [4].
- **Feltes et al. Trial:** This trial used a similar design to evaluate palivizumab in 1287 children with hemodynamically significant congenital heart disease (HS-CHD) [5].
- **Real-World Effectiveness Study:** A **test-negative case-control study** used **inverse propensity score weighting (IPSW)** to adjust for confounders like gestational age and other risk factors, providing an adjusted effectiveness estimate of 58% [9].

## Mechanism of Action and Workflow

The following diagram illustrates the shared preventive mechanism of action and the general workflow for evaluating monoclonal antibody efficacy.



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> *Diagram Title: mAb Mechanism and Efficacy Study Flow*

## Interpretation and Strategic Implications

- **Efficacy vs. Effectiveness:** The higher efficacy of nirsevimab stems from its **longer half-life**, which provides protection for at least 5 months with a single dose, covering the entire RSV season [1] [2]. In contrast, palivizumab requires monthly injections to maintain protective antibody levels [4].

- **Public Health Impact:** The simplified single-dose regimen of nirsevimab enables broader implementation as a universal prophylaxis for all infants, moving beyond the restricted use for high-risk populations associated with palivizumab [2]. Real-world data from the 2024-2025 season confirms high effectiveness in this general population approach [1] [7].
- **Future Landscape:** The evidence has shifted clinical practice and recommendations. The CDC recommends nirsevimab for all infants under 8 months in their first RSV season [2]. Palivizumab will no longer be available after **December 31, 2025** [2].

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To cite this document: Smolecule. [Efficacy and Key Characteristics Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b2821221#rsv-in-4-vs-palivizumab-efficacy>]

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